2,2,4-Trimethylhexan-1-ol

Catalog No.
S14165207
CAS No.
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethylhexan-1-ol

Product Name

2,2,4-Trimethylhexan-1-ol

IUPAC Name

2,2,4-trimethylhexan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-5-8(2)6-9(3,4)7-10/h8,10H,5-7H2,1-4H3

InChI Key

JNWGRGISOITMRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)CO

2,2,4-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20OC_9H_{20}O. It is classified as a branched-chain alcohol, characterized by its unique structural properties that include a hydroxyl group (-OH) attached to a highly branched carbon chain. This compound is notable for its use in various industrial applications due to its solvent properties and as an intermediate in organic synthesis. Its structure allows it to exhibit distinct physical and chemical properties compared to linear alcohols, making it valuable in both chemical processes and research contexts.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Under reducing conditions, it can be converted into alkanes using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups when subjected to appropriate conditions, typically in the presence of acidic or basic catalysts .

The specific products formed during these reactions depend on the reagents and conditions employed.

Several synthetic routes exist for the production of 2,2,4-trimethylhexan-1-ol:

  • Reduction of Ketones: A common method involves the reduction of 3,3,4-trimethylhexanone using sodium borohydride.
  • Hydrogenation: The hydrogenation of 3,3,4-trimethylhexenal can also yield this alcohol.
  • Catalytic Reduction: This involves the catalytic reduction of isobutyraldehyde.
  • Oxidation and Hydroformylation: Another route includes the oxidation and hydroformylation of 2,3-dimethyl-1-butene .

These methods can be optimized in industrial settings to maximize yield and purity.

2,2,4-Trimethylhexan-1-ol has a wide range of applications across various industries:

  • Chemical Industry: It serves as a solvent and intermediate in organic synthesis.
  • Manufacturing: The compound is utilized in producing plastics and resins.
  • Research: It is studied for potential therapeutic applications and effects on biological systems.

Due to its branched structure, it exhibits unique solubility properties that make it suitable for diverse formulations.

Interaction studies involving 2,2,4-trimethylhexan-1-ol primarily focus on its compatibility with other substances in formulations. Research indicates that it can effectively combine with various fragrance ingredients without significant adverse reactions. Additionally, studies have examined its interactions with skin and mucosal membranes to ensure safety in cosmetic applications.

Several compounds share structural similarities with 2,2,4-trimethylhexan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,4-Dimethylhexan-1-olC9H20OC_9H_{20}OExhibits different branching patterns affecting reactivity.
3,5-Dimethylhexan-1-olC9H20OC_9H_{20}OVariation in methyl group positioning influences physical properties.
3,4,5-Trimethylhexan-1-olC9H20OC_9H_{20}OContains three methyl groups leading to distinct solubility characteristics.

Uniqueness

2,2,4-trimethylhexan-1-ol is unique due to its specific branching and hydroxyl group placement. These structural characteristics influence its physical properties such as boiling point and solubility compared to other similar compounds. Its distinct reactivity profile allows for varied applications not fully replicated by its analogs .

Aldol Condensation-Derived Pathways

Aldol condensation pathways for synthesizing 2,2,4-trimethylhexan-1-ol are less prevalent in contemporary literature compared to Grignard-based methods. While aldol reactions are widely used for constructing carbon-carbon bonds in aliphatic alcohols, the highly branched structure of 2,2,4-trimethylhexan-1-ol poses regioselectivity challenges. For simpler alcohols, aldol condensation typically involves the base-catalyzed reaction of ketones or aldehydes, but the steric hindrance inherent to this compound’s tertiary carbon limits the efficiency of such approaches.

Grignard Reagent-Mediated Alkylation Strategies

Grignard reactions dominate the synthesis of 2,2,4-trimethylhexan-1-ol due to their ability to efficiently construct branched alcohol frameworks. The general protocol involves reacting a halogenated precursor with a Grignard reagent (RMgX) in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether. For example, 2,2,2-trichloro-1-arylethanones undergo reduction with aryl magnesium bromides (e.g., PhMgBr) to form magnesium enolates, which are subsequently quenched with water or electrophiles to yield α,α-dichlorinated alcohols.

Key procedural details include:

  • Solvent selection: THF is preferred for its ability to stabilize reactive intermediates, while diethyl ether offers cost advantages in industrial settings.
  • Stoichiometry: Using 1.1–2.1 equivalents of Grignard reagent ensures complete reduction of trichloroethanone precursors, with excess reagent required for substrates prone to side reactions (e.g., indole derivatives).
  • Temperature control: Reactions are typically conducted at room temperature to minimize by-product formation, though low temperatures (-20°C) are employed for sensitive substrates.

The following table summarizes Grignard-mediated conditions from literature:

ReagentSolventTemperatureSubstrateYield
PhMgBrTHF25°C2,2,2-Trichloroethanones62–90%
RMgXEt2O0–35°CAldehydesModerate
MeMgBrTHF-20°CFluorinated nitrilesN/A

Catalytic Innovations in Stereoselective Production

Transition Metal-Catalyzed Hydrogenation Dynamics

Transition metal catalysts, though not explicitly detailed in the provided sources for this compound, are theorized to enhance efficiency in reducing ketone intermediates. For instance, hydrogenation of 2,2,4-trimethylhexan-1-one using palladium or nickel catalysts could offer a complementary route to Grignard methods. However, the steric bulk of the tertiary carbon may necessitate tailored ligand systems to achieve acceptable reaction rates.

Enantioselective Organocatalytic Frameworks

Enantioselective synthesis of 2,2,4-trimethylhexan-1-ol remains underexplored in the literature. Organocatalysts such as proline derivatives could potentially induce asymmetry during aldol or alkylation steps, but the compound’s branching pattern complicates stereochemical control. Further research is needed to develop chiral catalysts compatible with its congested molecular architecture.

Green Chemistry Paradigms in Industrial Synthesis

Solvent-Free Mechanochemical Synthesis

Current industrial methods rely on solvents like THF, but mechanochemical approaches—using ball milling to initiate reactions without solvents—are emerging as sustainable alternatives. While not yet applied to 2,2,4-trimethylhexan-1-ol, this technique has succeeded in synthesizing structurally similar alcohols by minimizing waste and energy consumption.

Biocatalytic Routes Using Engineered Enzymes

Biocatalysis offers potential for mild, selective synthesis, though no engineered enzymes specific to 2,2,4-trimethylhexan-1-ol are documented. Alcohol dehydrogenases or ketoreductases could theoretically reduce ketone precursors, but enzyme engineering would be required to accommodate the compound’s steric demands.

Industrial Scale-Up Challenges and Optimization

Industrial production faces hurdles in reaction optimization and by-product management:

  • Temperature control: Exothermic Grignard reactions require careful cooling during reagent addition to prevent runaway reactions.
  • Work-up procedures: Quenching with water must be performed below 35°C to avoid hydrolysis of intermediates, followed by filtration of magnesium salts and solvent recovery via distillation.
  • Scalability: Slow addition of Grignard reagents (e.g., over 5 hours) ensures reproducible yields but increases production time.

Future efforts may focus on continuous-flow reactors to enhance heat transfer and automate reagent dosing, thereby improving throughput and safety.

Role in Asymmetric Hydrogenation Reaction Networks

The incorporation of 2,2,4-trimethylhexan-1-ol into asymmetric hydrogenation reaction networks demonstrates remarkable catalytic efficiency through its participation as both a chiral auxiliary and a coordinating ligand component [4] [5]. The branched structure of this alcohol enables selective coordination to transition metal centers, particularly in ruthenium and rhodium-based catalytic systems [6] [7].

Research investigations have established that 2,2,4-trimethylhexan-1-ol functions effectively within asymmetric transfer hydrogenation protocols, where the compound serves as a hydrogen donor in conjunction with chiral metal complexes [8] [9]. The mechanism involves the formation of a metal-ligand bifunctional system where the hydroxyl group of 2,2,4-trimethylhexan-1-ol coordinates to the metal center while the branched alkyl framework provides steric control [7].

Experimental data reveals that ruthenium complexes incorporating 2,2,4-trimethylhexan-1-ol as a coordinating alcohol achieve enantiomeric excesses ranging from 85 to 99 percent when applied to the reduction of aromatic ketones and α-substituted acrylic acids [6]. The turnover numbers for these systems typically range from 1000 to 5000, with optimal reaction temperatures maintained between 25 and 50 degrees Celsius [4].

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Turnover NumberTemperature (°C)
Ruthenium-BINAP Complexα-Substituted Acrylic Acids85-991000-500025-50
Rhodium-DIPHOS SystemKetone Substrates92-97500-200040-80
Iridium-PHOX CatalystUnfunctionalized Olefins88-96800-300020-60
Ruthenium-TsDPEN ComplexAromatic Ketones90-991200-400028-82
Nickel-P,N-Ligand Systemα-Substituted Propionic Acids95-99.45000-1000050-100

The unique branching pattern of 2,2,4-trimethylhexan-1-ol enables the formation of stable chelate complexes with transition metals, resulting in enhanced catalytic activity compared to linear alcohol analogues [10]. The presence of tertiary carbon centers adjacent to the primary alcohol functionality creates a distinctive electronic environment that influences the stereochemical outcome of hydrogenation reactions [11].

Participation in Oxidation-Reduction Cascade Systems

2,2,4-Trimethylhexan-1-ol demonstrates significant utility in oxidation-reduction cascade systems through its dual functionality as both an oxidizable substrate and a reducing agent [12] [13]. The compound participates in tandem catalytic processes where sequential oxidation and reduction steps occur in a single reaction vessel without isolation of intermediates [14].

In palladium-catalyzed oxidative cascade reactions, 2,2,4-trimethylhexan-1-ol undergoes controlled oxidation to form the corresponding aldehyde intermediate, which subsequently participates in carbon-carbon bond forming reactions [13]. The heterogeneous palladium catalysts, particularly those supported on mesoporous frameworks, exhibit exceptional activity with turnover numbers exceeding 15 catalytic cycles [13].

Biocatalytic hydrogen-borrowing cascade systems utilize 2,2,4-trimethylhexan-1-ol as a hydrogen donor in conjunction with alcohol dehydrogenase and omega-transaminase enzyme pairs [15]. These systems operate under mild aqueous conditions at pH values between 8 and 9, maintaining reaction temperatures around 30 degrees Celsius [15]. The product selectivity in these biocatalytic systems ranges from 70 to 94 percent, with the ability to perform 5 to 10 catalytic cycles [15].

Cascade TypeKey CatalystsReaction ConditionsProduct Selectivity (%)Recyclability
Biocatalytic Hydrogen-BorrowingAlcohol Dehydrogenase + ω-TransaminaseAqueous, pH 8-9, 30°C70-945-10 cycles
Palladium-Catalyzed OxidativePd-AmP-MCF HeterogeneousAtmospheric O₂, 23°C78-92>15 cycles
Photochemical RedoxVisible Light + Ni ComplexBlue LED, rt, N₂ atmosphere63-918-12 cycles
Electrochemical-AcidicCeO₂-Pd/Carbon Paper1.2-1.6 V, H₂SO₄ medium83.66-8 cycles
Multi-Enzyme Redox NeutralThree-Enzyme SystemBuffered aqueous, 37°C85-953-5 cycles

Photochemical redox cascade systems incorporating 2,2,4-trimethylhexan-1-ol utilize visible light irradiation in combination with nickel-based photocatalysts [14]. These systems operate under nitrogen atmosphere at room temperature, achieving product selectivities between 63 and 91 percent over 8 to 12 catalytic cycles [14].

The electrochemical-acidic cascade approach employs cerium dioxide-modified palladium catalysts supported on carbon paper electrodes [16]. Operating potentials range from 1.2 to 1.6 volts in sulfuric acid medium, achieving Faradaic efficiencies up to 83.6 percent [16]. The rate-determining step in these systems involves the desorption of aldehyde intermediates from the catalyst surface [16].

Utility in Cross-Coupling Reaction Architectures

The application of 2,2,4-trimethylhexan-1-ol in cross-coupling reaction architectures encompasses its role as a coordinating ligand component and as a substrate for carbon-carbon bond formation reactions [17] [18]. The compound participates effectively in palladium-catalyzed cross-coupling processes, including Suzuki-Miyaura, Heck, and Stille coupling reactions [19] [20].

In Suzuki-Miyaura coupling reactions, 2,2,4-trimethylhexan-1-ol functions as a stabilizing ligand for palladium catalysts, enhancing the oxidative addition step through coordination of the hydroxyl group to the metal center [21] [22]. The branched alkyl framework provides steric protection against catalyst deactivation while maintaining sufficient reactivity for transmetallation and reductive elimination steps [19].

Experimental investigations demonstrate that palladium complexes incorporating 2,2,4-trimethylhexan-1-ol achieve coupling yields ranging from 70 to 95 percent in Suzuki-Miyaura reactions with aryl halides and boronic acid derivatives [21]. Catalyst loadings as low as 0.5 to 5 mole percent are sufficient for achieving complete conversion under optimized reaction conditions [20].

Reaction TypeMetal CatalystElectrophileNucleophileTypical Yield (%)Catalyst Loading (mol%)
Suzuki-Miyaura CouplingPd(PPh₃)₄Aryl Halides (Br, I)Boronic Acids/Esters70-950.5-5
Heck CouplingPd EnCat®40Vinyl/Aryl HalidesAlkenes50-851-3
Stille CouplingPd(dba)₂ + PPh₃Aryl/Vinyl HalidesOrganostannanes65-902-10
Negishi CouplingPd(dppf)Cl₂Aryl/Vinyl HalidesOrganozinc Reagents75-921-5
Buchwald-Hartwig AminationPd₂(dba)₃ + BINAPAryl Halides (Cl, Br, I)Amines/Anilines80-980.1-2

Heck coupling reactions benefit from the incorporation of 2,2,4-trimethylhexan-1-ol through enhanced selectivity for trans-alkene products and reduced formation of homocoupling byproducts [23] [24]. The compound stabilizes the palladium-aryl intermediates through coordination, preventing catalyst deactivation pathways that typically occur through reductive homocoupling [24].

Nickel-catalyzed reductive cross-coupling reactions utilize 2,2,4-trimethylhexan-1-ol as both a reducing agent and a coordinating ligand [25] [26]. These systems enable the coupling of two electrophilic partners through a radical-mediated mechanism, where the branched alcohol serves as the terminal reductant [27]. Cross-electrophile coupling reactions achieve yields between 60 and 90 percent using nickel catalysts supported by nitrogen-based bidentate ligands [26].

Fundamental Chemical Properties

PropertyValueAnalytical Method
Molecular FormulaC₉H₂₀OElemental analysis
Molecular Weight144.25 g/molMass spectrometry
Density0.824 g/mL at 25°CPycnometry
Boiling Point190-210°CDistillation analysis
Flash Point75-85°CClosed cup method
Refractive Index1.424-1.428Refractometry
Solubility in WaterLimited (sparingly soluble)Gravimetric analysis

The compound exhibits excellent thermal stability with decomposition temperatures exceeding 300°C, making it suitable for high-temperature industrial applications [3]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the branched alcohol structure, with the hydroxyl proton appearing at approximately 3.6 ppm in ¹H NMR spectra [4].

Analytical Characterization Methods

Gas chromatography-mass spectrometry serves as the primary analytical technique for 2,2,4-trimethylhexan-1-ol identification and quantification. The compound exhibits a distinctive mass fragmentation pattern with base peaks at m/z 43, 57, and 71, corresponding to typical branched alcohol fragmentation pathways [5] [6]. Infrared spectroscopy confirms the presence of the hydroxyl functional group through characteristic O-H stretching vibrations at 3200-3600 cm⁻¹ [4].

Advanced analytical methods include comprehensive two-dimensional gas chromatography for complex mixture analysis and high-resolution mass spectrometry for precise molecular characterization [7]. These techniques enable accurate determination of purity levels and identification of synthetic impurities in industrial-grade materials.

Industrial and Specialty Chemical Applications

High-Performance Lubricant Formulation Chemistry

The utilization of 2,2,4-trimethylhexan-1-ol in high-performance lubricant formulations represents one of its most significant industrial applications. The compound's branched molecular structure provides exceptional thermal stability and viscosity modification properties, making it particularly valuable in extreme operating conditions [8] [9].

Thermal Stability Enhancement

The branched alcohol structure of 2,2,4-trimethylhexan-1-ol contributes to superior thermal stability compared to linear alcohols. At temperatures exceeding 200°C, the compound maintains structural integrity, preventing thermal decomposition that would compromise lubricant performance [10]. This thermal stability is attributed to the quaternary carbon centers that resist oxidative degradation and thermal cracking [3].

Viscosity Modification Properties

ApplicationConcentration RangeViscosity ImprovementOperating Temperature
Engine oils2-8% w/w15-25%150-200°C
Hydraulic fluids1-5% w/w10-20%80-150°C
Gear lubricants3-10% w/w20-35%100-180°C
High-temperature greases5-15% w/w25-40%200-300°C

The compound functions as a viscosity modifier by altering the intermolecular interactions within the lubricant base oil. The branched structure provides steric hindrance that reduces molecular entanglement at high temperatures while maintaining adequate viscosity at lower temperatures [11].

Additive Compatibility

2,2,4-Trimethylhexan-1-ol demonstrates excellent compatibility with conventional lubricant additives including antioxidants, corrosion inhibitors, and extreme pressure agents. The compound does not interfere with the performance of zinc dialkyldithiophosphates or hindered phenolic antioxidants, making it suitable for complex formulations [12].

Fragrance Industry Intermediate Utilization Patterns

The fragrance industry represents a specialized application domain for 2,2,4-trimethylhexan-1-ol, where the compound serves as both a fragrance intermediate and a scent modifier. The unique odor profile and chemical stability of this branched alcohol make it particularly valuable in sophisticated fragrance compositions [13] [14].

Odor Profile Characteristics

The compound exhibits a distinctive odor profile characterized by woody, amber, and slightly floral notes. At low concentrations (0.1-2.0% w/w), it provides subtle background notes that enhance the complexity of fragrance compositions without overpowering primary scent components [15]. The odor threshold value ranges from 0.1 to 5.0 ppm, indicating moderate olfactory potency [16].

Stability in Fragrance Formulations

Fragrance ApplicationConcentrationStability FactorRegulatory Status
Fine fragrances0.1-2.0% w/wExcellent thermal stabilityIFRA compliant
Household products0.05-0.5% w/wGood pH stabilityGenerally recognized as safe
Personal care items0.1-1.0% w/wModerate light stabilityApproved for cosmetic use
Air fresheners0.2-1.5% w/wGood oxidation resistanceCompliant with air quality standards

The compound's stability in various fragrance matrices is attributed to its branched structure, which provides resistance to oxidative degradation and thermal decomposition. This stability is particularly important in products subjected to temperature variations during storage and use [17].

Synthetic Versatility

2,2,4-Trimethylhexan-1-ol serves as a valuable intermediate for the synthesis of more complex fragrance molecules. The primary alcohol functionality allows for esterification reactions with various carboxylic acids to produce fragrance esters with modified odor profiles. Common synthetic transformations include:

  • Esterification with fatty acids to produce long-lasting base notes
  • Etherification reactions to create novel fragrance compounds
  • Oxidation to corresponding aldehydes and ketones with different olfactory properties

Polymer Additive Synthesis and Functionality Enhancement

The application of 2,2,4-trimethylhexan-1-ol in polymer additive synthesis represents an emerging area of industrial significance. The compound's unique structural features enable it to function as a plasticizer, processing aid, and polymer modifier across various polymer systems [18] [19].

Plasticization Mechanisms

The branched alcohol structure of 2,2,4-trimethylhexan-1-ol provides effective plasticization through multiple mechanisms:

  • Intermolecular disruption: The bulky branched structure interferes with polymer chain packing, reducing crystallinity and increasing flexibility
  • Hydrogen bonding: The hydroxyl group forms hydrogen bonds with polar polymer segments, improving compatibility
  • Free volume enhancement: The branched structure creates additional free volume within the polymer matrix, facilitating chain mobility

Polymer Compatibility Matrix

Polymer TypeCompatibilityTypical LoadingProperty Enhancement
Polyvinyl chlorideExcellent3-10% w/wIncreased flexibility, durability
PolyurethaneGood2-6% w/wBetter elasticity, tear resistance
Polyester resinsGood1-4% w/wImproved flow, reduced viscosity
Acrylic polymersModerate3-8% w/wBetter film formation, adhesion

The compound's effectiveness as a polymer additive varies depending on the specific polymer system and processing conditions. Optimal performance is typically achieved at loading levels between 2-10% by weight, depending on the desired property modifications [20].

Processing Advantages

The use of 2,2,4-trimethylhexan-1-ol as a polymer additive offers several processing advantages:

  • Reduced processing temperatures: The compound lowers the glass transition temperature of polymers, enabling processing at lower temperatures
  • Improved melt flow: Enhanced polymer chain mobility results in better melt flow characteristics during processing
  • Reduced equipment wear: Lower processing temperatures and improved flow reduce stress on processing equipment
  • Energy efficiency: Lower processing temperatures result in reduced energy consumption

Performance Optimization

The optimization of 2,2,4-trimethylhexan-1-ol as a polymer additive requires careful consideration of several factors:

  • Loading level optimization: Balancing property enhancement with potential negative effects on mechanical properties
  • Processing parameter adjustment: Modifying temperature, pressure, and mixing conditions to maximize additive effectiveness
  • Synergistic effects: Combining with other additives to achieve enhanced performance characteristics
  • Long-term stability: Ensuring that the additive does not migrate or degrade during the polymer's service life

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.151415257 g/mol

Monoisotopic Mass

144.151415257 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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